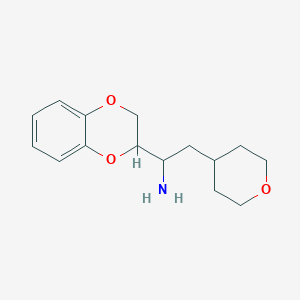

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(oxan-4-yl)ethan-1-amine

Description

Properties

Molecular Formula |

C15H21NO3 |

|---|---|

Molecular Weight |

263.33 g/mol |

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-(oxan-4-yl)ethanamine |

InChI |

InChI=1S/C15H21NO3/c16-12(9-11-5-7-17-8-6-11)15-10-18-13-3-1-2-4-14(13)19-15/h1-4,11-12,15H,5-10,16H2 |

InChI Key |

JGCYRBJZXXBACW-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1CC(C2COC3=CC=CC=C3O2)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of compounds structurally related to 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-(oxan-4-yl)ethan-1-amine generally involves:

- Formation or availability of the benzodioxane core with appropriate functional groups (e.g., amine or ketone).

- Introduction of the ethanamine side chain through reduction or substitution reactions.

- Functionalization of the ethanamine moiety to incorporate the oxan-4-yl substituent.

Synthesis of Benzodioxane-Containing Amines

A key intermediate in the synthesis is 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine , which can be prepared by reduction of nitrovinyl precursors:

- Starting from (E)-6-(2-nitrovinyl)-2,3-dihydro-1,4-benzodioxine, reduction with lithium aluminium tetrahydride in tetrahydrofuran at room temperature yields 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine in approximately 61% yield.

- The reaction is monitored by thin-layer chromatography (TLC) using hexane/ethyl acetate solvent systems.

- Workup involves quenching with water, filtration, organic extraction, drying, and concentration under reduced pressure to isolate the amine as a pale brown oil.

This intermediate is crucial as it provides the ethanamine side chain attached to the benzodioxane ring, which can be further elaborated.

Functionalization to Introduce Oxan-4-yl Substituent

While direct literature on the exact preparation of the oxan-4-yl substituted ethanamine derivative is limited, the following synthetic approaches can be inferred and adapted from related methodologies:

- Nucleophilic substitution: The oxan-4-yl group, a tetrahydropyran ring, can be introduced via nucleophilic substitution on a suitable leaving group attached to the ethanamine side chain (e.g., halogenated ethanamine derivatives).

- Reductive amination: Condensation of the benzodioxane ethanamine with an oxan-4-yl aldehyde or ketone, followed by reduction, can form the desired substituted amine.

- Use of protected intermediates: Protection of amine groups during the introduction of the oxan-4-yl substituent to avoid side reactions.

Data Table Summarizing Key Synthetic Steps and Conditions

Research Discoveries and Perspectives

- The reduction of nitrovinyl precursors to benzodioxane ethanamines is a well-established and reliable method, providing good yields and purity.

- Sulfonamide derivatives of benzodioxane amines have been extensively studied for enzyme inhibitory activity, demonstrating the synthetic versatility of the benzodioxane amine core.

- The introduction of oxan-4-yl substituents on ethanamine chains is less documented but can be approached through nucleophilic substitution or reductive amination strategies, commonly used in medicinal chemistry for side-chain diversification.

- Spectroscopic characterization (FTIR, 1H NMR) is critical for confirming structural integrity during synthesis, with characteristic signals for benzodioxane and amine functionalities.

- The stereochemistry at the ethanamine carbon (e.g., (1S)-configuration) can be controlled or resolved depending on the synthetic route and chiral starting materials.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(oxan-4-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(oxan-4-yl)ethan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(oxan-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and molecular properties between the target compound and analogs:

Key Observations :

- Oxan-4-yl vs. Pyridin-4-yl : The oxan-4-yl group in the target compound introduces a saturated ether ring, likely increasing lipophilicity compared to the aromatic pyridin-4-yl in . This may enhance blood-brain barrier penetration, suggesting CNS applications .

- Complex Derivatives : Doxazosin mesylate demonstrates how benzodioxin derivatives can be optimized for specific therapeutic targets (e.g., α1-adrenergic receptors) via additional functional groups (quinazolinyl, piperazine).

Pharmacological and Physicochemical Insights

Solubility and Lipophilicity

- The oxan-4-yl group’s ether oxygen may participate in hydrogen bonding, improving aqueous solubility compared to purely hydrophobic substituents. However, it is less polar than pyridin-4-yl (logP ~1.5–2.5 estimated for the target vs. ~0.5–1.5 for ).

Metabolic Stability

- Saturated ethers (e.g., oxan-4-yl) are generally more metabolically stable than aromatic amines (e.g., pyridin-4-yl), which may undergo cytochrome P450-mediated oxidation .

Therapeutic Potential

- The benzodioxin scaffold is prevalent in antihypertensive (e.g., doxazosin) and antidepressant (e.g., azaloxan ) agents. The target compound’s amine group could facilitate interactions with neurotransmitter receptors or ion channels.

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(oxan-4-yl)ethan-1-amine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C15H21NO3

- Molecular Weight : 263.34 g/mol

- CAS Number : 1465122-18-2

The biological activity of this compound is primarily linked to its interaction with hemoglobin. Similar compounds have been shown to modulate the oxygen affinity of hemoglobin, which is critical in the treatment of conditions like sickle cell disease (SCD). The compound may act as an allosteric modulator, enhancing oxygen binding and reducing the sickling of red blood cells under hypoxic conditions .

Effects on Hemoglobin

Research indicates that compounds structurally related to this compound can significantly increase the oxygen affinity of hemoglobin. For instance, a related compound, TD-1, was found to stabilize the relaxed state of hemoglobin and inhibit sickling in vitro without causing hemolysis . This suggests that similar mechanisms may be at play for this compound.

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures can prevent hypoxia-induced sickling of red blood cells. For example, TD-1 was tested under conditions mimicking those found in sickle cell disease and showed a dose-dependent inhibition of sickling . These findings highlight the therapeutic potential of such compounds in managing SCD.

Study on Sickle Cell Disease

A study published in ACS Chemical Biology examined the effects of various small molecules on hemoglobin's oxygen affinity. Among these was TD-1, which shares structural features with this compound. The results indicated that TD-1 not only increased hemoglobin's oxygen affinity but also significantly reduced red blood cell sickling under hypoxic conditions . This suggests that similar compounds could be developed for clinical use in treating SCD.

Data Table: Comparison of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|---|

| TD-1 | Not Available | C15H21N3O3 | 263.34 g/mol | Increases hemoglobin oxygen affinity; inhibits sickling |

| 1-(Dihydro...) | 1465122-18-2 | C15H21NO3 | 263.34 g/mol | Potentially similar activity as TD-1 |

| GBT440 | 1281945–80–0 | C18H21N3O3 | 327.4 g/mol | Increases HbS affinity for oxygen; reduces sickling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.